molecular formula C10H8N2O3S2 B12138115 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide

Cat. No.: B12138115
M. Wt: 268.3 g/mol
InChI Key: JRPDUIRPPCPZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiazolidine ring. This compound is notable for its unique structural properties, which include a hydroxyl group, a thioxo group, and a thiazolidine ring. These features make it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolidine ring, which can be synthesized through the cyclization of a thiourea derivative with an α-halo carbonyl compound. The resulting thiazolidine intermediate is then reacted with 3-hydroxybenzoyl chloride under basic conditions to form the final product.

Reaction Conditions:

    Step 1: Cyclization of thiourea with α-halo carbonyl compound in the presence of a base such as sodium hydroxide.

    Step 2: Reaction of the thiazolidine intermediate with 3-hydroxybenzoyl chloride in an organic solvent like dichloromethane, using a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 3-oxo-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide.

    Reduction: Formation of 3-hydroxy-N-(4-mercapto-1,3-thiazolidin-3-yl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The thiazolidine ring is known to enhance the biological activity of compounds.

    Medicine: Investigated for its potential as a therapeutic agent. The compound’s ability to interact with various biological targets makes it a candidate for drug development.

    Industry: Used in the development of new materials and chemical processes. Its unique properties can be exploited in the design of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazolidine ring and the hydroxyl group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.

Molecular Targets and Pathways:

    Enzymes: Inhibition of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

    Receptors: Modulation of receptor activity in cancer cells, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

3-hydroxy-N-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)benzamide can be compared with other thiazolidine derivatives and benzamide compounds:

    Similar Compounds:

Uniqueness:

  • The presence of both a hydroxyl group and a thioxo group in the same molecule provides unique chemical reactivity and biological activity.
  • The combination of a benzamide core with a thiazolidine ring enhances its potential as a versatile building block in organic synthesis and drug development.

Properties

Molecular Formula

C10H8N2O3S2

Molecular Weight

268.3 g/mol

IUPAC Name

3-hydroxy-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide

InChI

InChI=1S/C10H8N2O3S2/c13-7-3-1-2-6(4-7)9(15)11-12-8(14)5-17-10(12)16/h1-4,13H,5H2,(H,11,15)

InChI Key

JRPDUIRPPCPZTA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=S)S1)NC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.